4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine;oxalic acid
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Overview
Description
4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine; oxalic acid is a complex organic compound that features a naphthalene ring system. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine typically involves multi-step organic reactions. One common approach is the condensation reaction of 2-naphthol with appropriate aldehydes and amines under acidic conditions . The reaction conditions often include the use of Brønsted acids such as sulfuric acid or methanesulfonic acid . The oxalic acid component can be introduced through a subsequent reaction step involving oxalic acid dihydrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various reduced naphthalene derivatives.
Scientific Research Applications
4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its anti-inflammatory and antiprotozoal properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Similar Compounds
2-naphthol: A precursor in the synthesis of various naphthalene derivatives.
Naphthalene: The parent compound with a simpler structure but similar aromatic properties.
Naphthoquinones: Oxidized derivatives of naphthalene with distinct biological activities.
Uniqueness
4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine stands out due to its unique combination of a naphthalene ring with an amine and oxalic acid moiety
Properties
IUPAC Name |
4-naphthalen-1-yloxy-N-prop-2-enylbutan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C2H2O4/c1-2-12-18-13-5-6-14-19-17-11-7-9-15-8-3-4-10-16(15)17;3-1(4)2(5)6/h2-4,7-11,18H,1,5-6,12-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZULYQUPYYZWRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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